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Introduction
(+)-Dibenzoyl-D-tartaric acid (DBDT) is a widely utilized chiral resolving agent in the

pharmaceutical industry for the separation of enantiomers.[1][2] Its efficacy lies in its ability to

form diastereomeric salts with racemic mixtures of basic compounds, particularly amines.

These diastereomeric salts exhibit different physical properties, such as solubility, allowing for

their separation by fractional crystallization.[3] This classical resolution method remains a

robust and scalable approach for obtaining enantiomerically pure active pharmaceutical

ingredients (APIs), a critical requirement for ensuring therapeutic efficacy and safety.[2] This

document provides detailed application notes and protocols for the use of (+)-Dibenzoyl-D-
tartaric acid in the synthesis of enantiopure drugs.

Principle of Chiral Resolution
The fundamental principle behind chiral resolution with (+)-DBDT involves the reaction of a

racemic base (a 1:1 mixture of R and S enantiomers) with an enantiomerically pure chiral acid,

in this case, (+)-Dibenzoyl-D-tartaric acid. This reaction forms a mixture of two diastereomeric

salts: [(R)-base,(+)-acid] and [(S)-base,(+)-acid]. Due to their different three-dimensional

structures, these diastereomers have distinct physical properties, most notably different

solubilities in a given solvent system. By carefully selecting the solvent and crystallization
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conditions, one diastereomer can be selectively precipitated, while the other remains in the

mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Subsequently,

the pure enantiomer of the basic drug is recovered by treating the isolated salt with a base to

neutralize the chiral acid. The resolving agent can often be recovered and reused, enhancing

the economic viability of the process.
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Figure 1: General workflow for chiral resolution using (+)-DBDT.

Applications in Drug Synthesis
Resolution of Salbutamol (Albuterol)
Salbutamol is a widely used bronchodilator for the treatment of asthma. The (R)-enantiomer

(Levosalbutamol) is responsible for the therapeutic effect, while the (S)-enantiomer is

associated with adverse effects.

Experimental Protocol: Resolution of Racemic Salbutamol

Salt Formation:
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Treat a mixture of racemic salbutamol with D-di-benzoyl tartaric acid in a molar ratio of

1:0.5 to 1:1.3.[4]

Use a C1 to C4 alcohol, such as methanol, as the solvent.[4]

Heat the mixture to reflux for 2 hours to ensure complete salt formation.[5]

Crystallization and Separation:

Cool the reaction mixture to allow for the crystallization of the (R)-Salbutamol-D-di-benzoyl

tartrate salt.

Optionally, seed the solution with pre-existing crystals of (R)-Salbutamol-D-di-benzoyl

tartrate to induce crystallization.[4]

Isolate the precipitated salt by filtration.

Recrystallization (Optional):

For higher purity, recrystallize the obtained salt from methanol.[4]

Liberation of the Free Base:

Dissolve the purified diastereomeric salt in water.

Add a suitable base (e.g., sodium hydroxide solution) to raise the pH and precipitate the

(R)-Salbutamol free base.

Filter the solid, wash with water, and dry to obtain the enantiopure (R)-Salbutamol.

Quantitative Data Summary
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Drug
Resolvin
g Agent

Solvent

Molar
Ratio
(Drug:Aci
d)

Yield

Enantiom
eric
Excess
(e.e.)

Referenc
e

Racemic

Salbutamol

D-di-

benzoyl

tartaric

acid

C1-C4

Alcohol
1:0.5 to 1.3

Low overall

yield
High [4][5]

Racemic 4-

benzyl

albuterol

(precursor)

(L)-Tartaric

acid
Methanol 1:1.07 >30% (salt) ~99% [6]

Resolution of a Key Intermediate for Apremilast
Apremilast is an oral medication for the treatment of certain types of psoriasis and psoriatic

arthritis. The synthesis of the enantiopure drug involves the resolution of a key chiral amine

intermediate.

Experimental Protocol: Resolution of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-

(methylsulfonyl)ethylamine

Salt Formation:

Dissolve the racemic amine intermediate in a suitable solvent, such as water.

Add 0.4 to 1.0 molar equivalents of (R,R)-4-chlorotartranilic acid (a derivative of tartaric

acid). A ratio of 0.5 to 0.65 molar equivalents is often preferred for efficiency.[7]

Crystallization and Separation:

Allow the solution to crystallize. The salt of the (S)-amine with the (R,R)-acid derivative will

preferentially precipitate.

Isolate the crystalline salt by filtration.
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Direct Use in Subsequent Step:

A significant advantage of this process is that the isolated salt can often be used directly in

the next synthetic step without the need to first liberate the free amine.[7]

Quantitative Data Summary

Drug
Intermedi
ate

Resolvin
g Agent

Solvent

Molar
Ratio
(Drug:Aci
d)

Yield
Enantiom
eric
Purity

Referenc
e

Racemic 1-

(3-ethoxy-

4-

methoxyph

enyl)-2-

(methylsulf

onyl)ethyla

mine

(R,R)-4-

chlorotartra

nilic acid

Water 1:0.4 to 1.0 High >99% [7]

Resolution of Ephedrine
Ephedrine is a medication and stimulant often used to prevent low blood pressure during spinal

anesthesia.

Experimental Protocol: Resolution of Racemic Ephedrine

Salt Formation and Crystallization:

Dissolve racemic ephedrine and (+)-Dibenzoyl-D-tartaric acid in a suitable solvent. The

choice of solvent and the ratio of reactants will influence the efficiency of the resolution.

Allow the solution to stand for a defined period (e.g., 1 to 36 hours) to allow for the

crystallization of one of the diastereomeric salts.

Separation and Analysis:
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Separate the precipitated salt from the mother liquor.

Analyze the enantiomeric purity of the ephedrine recovered from the salt and the mother

liquor to determine the effectiveness of the resolution. The crystallization time can be

optimized to maximize yield and purity.

Quantitative Data Summary

Drug
Resolving
Agent

Crystallizati
on Time (h)

Yield of
(S,S)-
enantiomer
from salt
(%)

Enantiomeri
c Purity of
(S,S)-
enantiomer
from salt
(%)

Reference

Racemic

Ephedrine

(S,S)-

DBTA·Na
1 47.8 - [8]

Racemic

Ephedrine

(S,S)-

DBTA·Na
24 - High [8]

Racemic

Ephedrine

(S,S)-

DBTA·Na
36 66.3 High [8]

Note: The reference uses the (S,S)-enantiomer of DBTA, but the principle is the same for the

(+)-D enantiomer.

Logical Relationship of Resolution Steps
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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